(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-D-leucine
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Overview
Description
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid is a synthetic organic compound with the molecular formula C20H21NO5. It is commonly used in peptide synthesis as a protecting group for amino acids. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid typically involves the following steps:
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired peptide or amino acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amino group.
Common Reagents and Conditions
Fmoc Protection: Fmoc chloride, sodium carbonate, triethylamine.
Coupling Reaction: DCC, DIC, HOBt, NHS.
Deprotection: Piperidine.
Major Products Formed
Fmoc-Protected Amino Acids: Formed during the initial protection step.
Peptides: Formed during the coupling reaction.
Free Amino Acids: Formed after deprotection.
Scientific Research Applications
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids in solid-phase peptide synthesis.
Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
Protein Engineering: Employed in the modification and engineering of proteins for various biological studies.
Medicinal Chemistry: Utilized in the development of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp(OAll)-OH: Used for the protection of aspartic acid residues.
Fmoc-allyl-Gly-OH: Utilized in the synthesis of glycine-containing peptides.
Uniqueness
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it highly suitable for use in solid-phase peptide synthesis, where mild deprotection conditions are essential to prevent degradation of the peptide .
Properties
Molecular Formula |
C23H26N2O5 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(27)28)25-21(26)12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
RSMQLXCBGDXRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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